molecular formula C17H20N2O3S B12480702 Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B12480702
M. Wt: 332.4 g/mol
InChI Key: IXHJDQFQQLWVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(bicyclo[221]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptane core.

    Functionalization of the thiophene ring: This involves introducing the cyano and methyl groups onto the thiophene ring through electrophilic substitution reactions.

    Coupling reactions: The final step involves coupling the functionalized thiophene with the bicyclic amine and ethyl ester groups under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Various electrophiles or nucleophiles in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of epoxides or other oxygenated derivatives.

    Reduction: Formation of primary amines from cyano groups.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of bicyclic compounds with biological macromolecules, providing insights into their binding mechanisms and effects.

Mechanism of Action

The mechanism of action of Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
  • Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane

Uniqueness

Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate stands out due to its combination of a bicyclic structure with a functionalized thiophene ring. This unique combination imparts specific chemical and biological properties that are not observed in simpler bicyclic compounds or thiophene derivatives alone.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-(bicyclo[2.2.1]heptane-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-3-22-17(21)14-9(2)13(8-18)16(23-14)19-15(20)12-7-10-4-5-11(12)6-10/h10-12H,3-7H2,1-2H3,(H,19,20)

InChI Key

IXHJDQFQQLWVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC3CCC2C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.